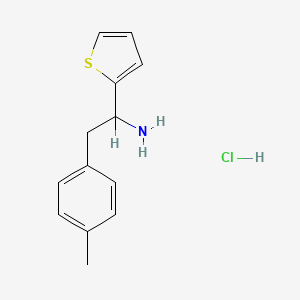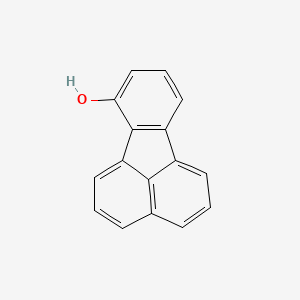
Fluoranthen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoranthen-7-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of fluoranthene, which is known for its interesting photophysical and fluorescence properties. This compound has a molecular formula of C16H10O and is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthen-7-ol can be achieved through various synthetic routes. One common method involves the hydroxylation of fluoranthene using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). This reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fluoranthen-7-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoranthen-7-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to fluoranthen-7-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluoranthen-7-one.
Reduction: Fluoranthen-7-amine.
Substitution: Halogenated fluoranthenes (e.g., fluoranthen-7-chloride).
Applications De Recherche Scientifique
Fluoranthen-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug discovery.
Industry: Utilized in the development of organic electronic materials and fluorescent probes
Mécanisme D'action
The mechanism of action of fluoranthen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in this compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: The parent compound of fluoranthen-7-ol, known for its photophysical properties.
Benzo[a]pyrene: Another PAH with similar structural features but different biological activities.
Phenanthrene: A PAH with a similar aromatic structure but lacking the hydroxyl group.
Uniqueness of this compound
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs. This functional group enhances its solubility in polar solvents and allows for specific hydrogen bonding interactions, making it valuable in various research applications .
Propriétés
Numéro CAS |
85923-80-4 |
|---|---|
Formule moléculaire |
C16H10O |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
fluoranthen-7-ol |
InChI |
InChI=1S/C16H10O/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9,17H |
Clé InChI |
RSFOAWUHVTXOSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


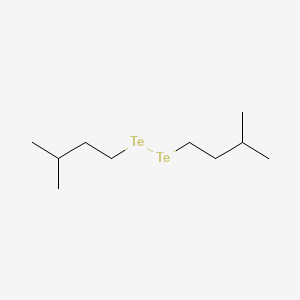
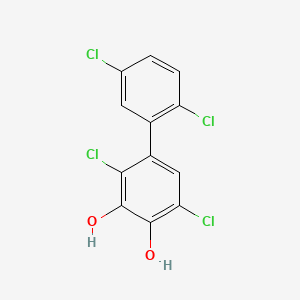
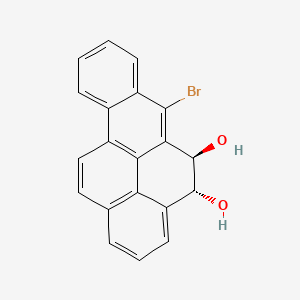
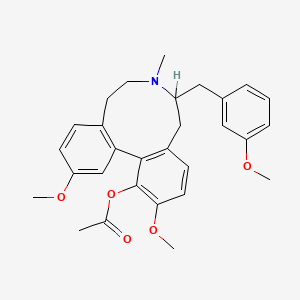

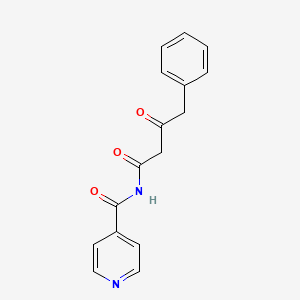

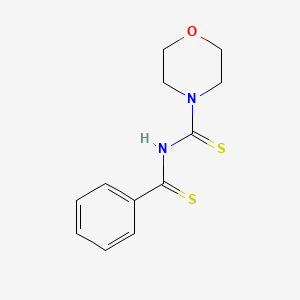


![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
